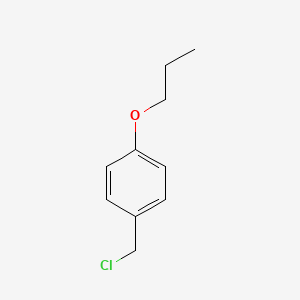

1-(Chloromethyl)-4-propoxybenzene

CAS No.: 40141-11-5

Cat. No.: VC2226232

Molecular Formula: C10H13ClO

Molecular Weight: 184.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40141-11-5 |

|---|---|

| Molecular Formula | C10H13ClO |

| Molecular Weight | 184.66 g/mol |

| IUPAC Name | 1-(chloromethyl)-4-propoxybenzene |

| Standard InChI | InChI=1S/C10H13ClO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6H,2,7-8H2,1H3 |

| Standard InChI Key | VDOPPUPAYILRDO-UHFFFAOYSA-N |

| SMILES | CCCOC1=CC=C(C=C1)CCl |

| Canonical SMILES | CCCOC1=CC=C(C=C1)CCl |

Introduction

Structural Information and Physical Properties

1-(Chloromethyl)-4-propoxybenzene is a halogenated aromatic compound with the molecular formula C₁₀H₁₃ClO and a molecular weight of 184.66 g/mol . The compound features a benzene ring as its core structure, with the chloromethyl and propoxy groups positioned para to each other. This arrangement contributes to the compound's specific reactivity patterns and chemical behavior in various organic reactions.

Structural Identifiers

The structural identification of 1-(Chloromethyl)-4-propoxybenzene can be represented through various chemical notations, which are essential for database searches and chemical inventory management:

The structural arrangement of this compound allows for specific chemical reactivity, particularly at the chloromethyl group, which serves as an electrophilic site for nucleophilic substitution reactions.

Predicted Collision Cross Section

Collision cross-section (CCS) measurements provide valuable information about molecular size and shape, which is particularly useful in mass spectrometry-based analyses. The predicted CCS values for 1-(chloromethyl)-4-propoxybenzene across various adducts are presented in the following table:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 185.07277 | 136.7 |

| [M+Na]⁺ | 207.05471 | 151.3 |

| [M+NH₄]⁺ | 202.09931 | 146.6 |

| [M+K]⁺ | 223.02865 | 142.9 |

| [M-H]⁻ | 183.05821 | 139.8 |

| [M+Na-2H]⁻ | 205.04016 | 144.9 |

| [M]⁺ | 184.06494 | 140.1 |

| [M]⁻ | 184.06604 | 140.1 |

These CCS values play a crucial role in analytical chemistry, particularly in the identification and characterization of the compound in complex mixtures using ion mobility spectrometry coupled with mass spectrometry . The variation in CCS values across different adducts reflects the compound's structural changes when ionized in different ways, providing a fingerprint that aids in its detection and quantification.

Synthesis Methods

The synthesis of 1-(Chloromethyl)-4-propoxybenzene typically involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The primary synthetic route involves chloromethylation of 4-propoxybenzene.

Chloromethylation Approach

The most common method for synthesizing 1-(Chloromethyl)-4-propoxybenzene employs chloromethyl methyl ether or paraformaldehyde in conjunction with hydrochloric acid. This reaction is typically conducted in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction sequence can be summarized as follows:

-

Preparation of 4-propoxybenzene from phenol and propyl bromide via the Williamson ether synthesis

-

Chloromethylation of 4-propoxybenzene using chloromethyl methyl ether or formaldehyde with HCl

-

Purification of the final product through extraction, washing, and distillation

The chloromethylation reaction occurs under controlled conditions to ensure selectivity for the para position, as the propoxy group serves as an ortho-para directing group in electrophilic aromatic substitution reactions. Temperature control is crucial during this synthesis to minimize side reactions, such as the formation of bis(chloromethyl) derivatives or chloromethylation at undesired positions.

Applications and Uses

1-(Chloromethyl)-4-propoxybenzene serves as a versatile building block in organic synthesis due to its reactive chloromethyl group, which readily undergoes nucleophilic substitution reactions. This reactivity pattern makes the compound valuable in various chemical applications.

Pharmaceutical Intermediates

In pharmaceutical research and development, 1-(Chloromethyl)-4-propoxybenzene functions as an important intermediate in the synthesis of various active pharmaceutical ingredients. The chloromethyl group provides a convenient handle for introducing diverse functionalities through nucleophilic substitution reactions. This versatility allows medicinal chemists to create libraries of compounds for structure-activity relationship studies.

Agrochemical Synthesis

The agricultural chemical industry utilizes 1-(Chloromethyl)-4-propoxybenzene in the development of pesticides, herbicides, and plant growth regulators. The propoxy group contributes to the lipophilicity of resulting compounds, potentially enhancing their ability to penetrate plant tissues or insect cuticles. Additionally, the chloromethyl group enables the connection of this building block to other molecular fragments through carbon-carbon or carbon-heteroatom bond formation.

Specialty Chemicals

In specialty chemical manufacturing, 1-(Chloromethyl)-4-propoxybenzene serves as a precursor for materials with specific properties, such as surfactants, polymer additives, and fine chemicals. The para arrangement of functional groups contributes to linear molecular geometries that can be advantageous in certain applications, such as liquid crystal displays or polymeric materials.

Related Compounds and Structural Analogues

Understanding the relationship between 1-(Chloromethyl)-4-propoxybenzene and structurally similar compounds provides valuable context for researchers working in organic synthesis and medicinal chemistry.

4-Bromo-2-(chloromethyl)-1-propoxybenzene

A closely related compound is 4-Bromo-2-(chloromethyl)-1-propoxybenzene, which differs by the addition of a bromine atom and the repositioning of the chloromethyl group. This compound belongs to the same class of halogenated aromatic compounds and shares similar applications as an intermediate in organic synthesis. The presence of both bromine and chlorine atoms provides additional sites for functionalization, expanding the synthetic utility of this molecule compared to 1-(Chloromethyl)-4-propoxybenzene.

Structure-Activity Relationships

The positioning of functional groups on the benzene ring significantly influences the reactivity and properties of these compounds. In the case of 1-(Chloromethyl)-4-propoxybenzene, the para arrangement of substituents creates a symmetrical electron distribution that affects its dipole moment and intermolecular interactions. This positioning also influences how the compound interacts with biological systems, which has implications for its potential applications in pharmaceuticals or agrochemicals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume